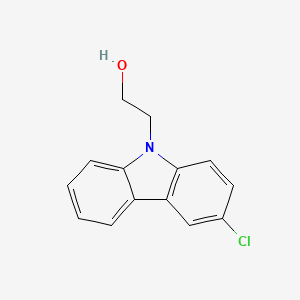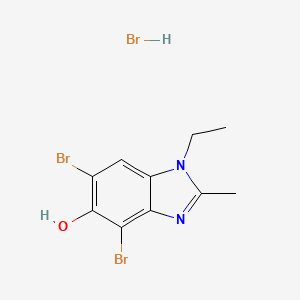![molecular formula C20H22O5 B5065908 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5065908.png)
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as AME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.
作用機序
The mechanism of action of 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, differentiation, and inflammation. For instance, 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been shown to inhibit the growth of cancer cells, such as breast, lung, and colon cancer cells, through the induction of apoptosis (programmed cell death) and cell cycle arrest. 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to reduce inflammation in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis, respectively. Additionally, 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have antioxidant and neuroprotective effects in vitro and in vivo.
実験室実験の利点と制限
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, such as its relatively low cost, availability, and stability. It can also be easily synthesized and purified using standard techniques. However, 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Additionally, the mechanism of action of 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, which can make it challenging to design experiments that target specific pathways or molecular targets.
将来の方向性
There are several future directions for research on 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. One potential direction is to further elucidate its mechanism of action and molecular targets, which can help to design more specific and effective therapies. Another direction is to explore its potential applications in agriculture, such as its ability to inhibit plant pathogens and pests. Additionally, 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be used as a starting point for the synthesis of other compounds with improved bioactivity and pharmacokinetics. Finally, more studies are needed to evaluate the safety and toxicity of 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde in animal models and humans, which can help to determine its potential as a therapeutic agent.
Conclusion
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can lead to the development of novel therapies for various diseases and can contribute to the advancement of science and technology.
合成法
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide to form 4-allyl-2-methoxyphenol. The latter compound is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to produce 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde. The overall yield of this process is around 50%, and the purity of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various applications in scientific research. For instance, it has been used as a precursor for the synthesis of other compounds that exhibit biological activity, such as anti-inflammatory and anti-cancer agents. 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzaldehyde itself has also been studied for its potential therapeutic effects, such as its ability to inhibit the growth of cancer cells and to reduce inflammation in animal models.
特性
IUPAC Name |
3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-4-5-15-6-8-17(19(12-15)22-2)24-10-11-25-18-9-7-16(14-21)13-20(18)23-3/h4,6-9,12-14H,1,5,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSORANDOPPKLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6487347 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5065836.png)
![2-bromo-4-chloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5065851.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5065859.png)
![1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5065866.png)
![5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
![N-(2-pyridinylmethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5065879.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5065882.png)
![4-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B5065897.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5065911.png)

![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)